molecular formula C21H19Cl2NO3 B12227837 [6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid

[6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinyl](isopropoxy)acetic acid

Cat. No.: B12227837
M. Wt: 404.3 g/mol
InChI Key: RIVVQRXGAMCVBK-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Chlorination: Introduction of chlorine atoms at specific positions on the quinoline ring can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: The chlorine atoms on the phenyl and quinoline rings can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

Medicinal chemistry applications include the development of drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid would depend on its specific application. In a biological context, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The exact pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinazoline: Another nitrogen-containing heterocycle with diverse biological activities.

Uniqueness

What sets 6-Chloro-4-(4-chlorophenyl)-2-methyl-3-quinolinylacetic acid apart is its unique combination of functional groups, which could confer distinct biological activities and chemical reactivity. Its potential for diverse applications in various fields makes it a compound of significant interest.

Properties

Molecular Formula

C21H19Cl2NO3

Molecular Weight

404.3 g/mol

IUPAC Name

2-[6-chloro-4-(4-chlorophenyl)-2-methylquinolin-3-yl]-2-propan-2-yloxyacetic acid

InChI

InChI=1S/C21H19Cl2NO3/c1-11(2)27-20(21(25)26)18-12(3)24-17-9-8-15(23)10-16(17)19(18)13-4-6-14(22)7-5-13/h4-11,20H,1-3H3,(H,25,26)

InChI Key

RIVVQRXGAMCVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=C(C=C3)Cl)C(C(=O)O)OC(C)C

Origin of Product

United States

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